molecular formula C15H16 B1216656 4-Isopropylbiphenyl CAS No. 7116-95-2

4-Isopropylbiphenyl

Cat. No. B1216656
CAS RN: 7116-95-2
M. Wt: 196.29 g/mol
InChI Key: KWSHGRJUSUJPQD-UHFFFAOYSA-N
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Description

4-Isopropylbiphenyl is a chemical compound with the molecular formula C15H16 . It is also known as 4-(1-methylethyl)biphenyl and 4-(propan-2-yl)biphenyl .


Synthesis Analysis

The synthesis of 4-Isopropylbiphenyl involves oxidation with oxygen as the first step in the synthesis of hydroxybiphenyls . This process is similar to the synthesis of phenol from cumene using the Hock method . Another method involves the use of a CF3CH2OH/acetone 4:1 mixture .


Molecular Structure Analysis

The molecular structure of 4-Isopropylbiphenyl consists of 15 carbon atoms and 16 hydrogen atoms . The average mass is 196.288 Da and the mono-isotopic mass is 196.125198 Da .


Chemical Reactions Analysis

The isopropylation of biphenyl was examined over H-mordenites . The oxidation products of 4-Isopropylbiphenyl and 4,4’-diisopropylbiphenyl were analyzed using high-performance liquid chromatography .


Physical And Chemical Properties Analysis

4-Isopropylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 293.9±10.0 °C at 760 mmHg, and a flash point of 133.3±9.7 °C . It has a molar refractivity of 65.0±0.3 cm3 . The compound has no H bond acceptors or donors, and it has 2 freely rotating bonds .

Scientific Research Applications

Catalysis and Reaction Engineering

4-Isopropylbiphenyl: plays a significant role in catalysis, particularly in the isopropylation of biphenyl over H-mordenites (MOR). This process is crucial for the shape-selective formation of 4,4′-diisopropylbiphenyl (4,4′-DIPB) , which is a valuable intermediate in the synthesis of advanced materials .

Material Science

In material science, 4-Isopropylbiphenyl is used as a precursor for creating polymers and composites. Its properties make it suitable for forming clear liquids with specific boiling points and densities, which are essential for various industrial applications .

Environmental Science

The compound’s role in environmental science is linked to its use in catalytic processes that can potentially reduce environmental pollutants. Its isopropylation reactions are studied to understand and improve green chemistry practices .

Analytical Chemistry

4-Isopropylbiphenyl: is utilized in chemometric modeling within analytical chemistry. It serves as a standard in the development of analytical methods and the validation of new techniques, contributing to the advancement of analytical instrumentation .

Pharmaceuticals

In the pharmaceutical industry, 4-Isopropylbiphenyl is involved in the synthesis of various medicinal compounds. Its derivatives are examined for their roles in creating pharmaceutical intermediates through selective catalytic processes .

Industrial Processes

This compound is integral to industrial processes, especially in the synthesis of hydroxy aromatic compounds. These compounds are used as substrates in the manufacturing of drugs, pigments, and polymers, showcasing the versatility of 4-Isopropylbiphenyl in industrial chemistry .

Agricultural Science

While direct applications in agriculture are not extensively documented, the chemical processes involving 4-Isopropylbiphenyl may influence the production of agrochemicals and contribute to sustainable agricultural practices .

Biomedical and Bioengineering Applications

Lastly, 4-Isopropylbiphenyl could have potential applications in biomedical and bioengineering fields. Its chemical structure may be useful in the development of new materials for medical devices and tissue engineering .

Safety And Hazards

4-Isopropylbiphenyl can cause skin and eye irritation if it comes in contact with the skin or eyes . It should not be released into the environment . In case of accidental release, it should be swept up and shoveled into suitable containers for disposal .

properties

IUPAC Name

1-phenyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSHGRJUSUJPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883094
Record name 4-Isopropylbiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylbiphenyl

CAS RN

7116-95-2
Record name 4-Isopropylbiphenyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropylbiphenyl
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Record name 4-Isopropylbiphenyl
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Record name 4-isopropylbiphenyl
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Record name 4-ISOPROPYLBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 4-isopropylbiphenyl?

A1: 4-Isopropylbiphenyl serves as a key intermediate in the synthesis of 4-hydroxybiphenyl [, ]. This synthesis involves the oxidation of 4-isopropylbiphenyl to form 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, which subsequently undergoes acidic decomposition to yield 4-hydroxybiphenyl [].

Q2: How is 4-isopropylbiphenyl typically synthesized?

A2: One method involves the photochemical decarbonylation of endo and exo isomers of biphenylyl methyl propanal []. While both isomers yield 4-isopropylbiphenyl, they do so through different reaction pathways.

Q3: What are the analytical techniques used to study 4-isopropylbiphenyl and its derivatives?

A3: High-performance liquid chromatography (HPLC) is commonly employed to analyze 4-isopropylbiphenyl, its oxidation products (hydroperoxides, alcohols, ketones), and unreacted starting material []. Spectroscopic characterization techniques are also utilized to analyze 4-isopropylbiphenyl derivatives [].

Q4: How does the structure of 4-isopropylbiphenyl impact its reactivity in alkylation reactions?

A4: The isopropyl group's position on the biphenyl ring influences the molecule's reactivity and selectivity in reactions like isopropylation [, ]. For instance, in the presence of H-Mordenite, 4-isopropylbiphenyl exhibits unique reactivity compared to its isomer, 3-isopropylbiphenyl, affecting the final product distribution [, ].

Q5: What is the role of zeolites in reactions involving 4-isopropylbiphenyl?

A5: Zeolites, specifically H-Mordenite, can act as shape-selective catalysts in reactions involving 4-isopropylbiphenyl [, , , ]. The pore size and structure of the zeolite influence the selectivity towards specific isomers during reactions like isopropylation of biphenyl [].

Q6: Are there any environmental concerns associated with 4-isopropylbiphenyl?

A6: While 4-isopropylbiphenyl itself hasn't been extensively studied for its environmental impact, a related compound, 4-chloro-4′-isopropylbiphenyl, has been investigated for its metabolic fate in rats due to its classification as a PCB-replacement compound []. This highlights the importance of understanding the environmental fate and potential toxicity of 4-isopropylbiphenyl and its derivatives.

Q7: How does the oxidation of 4-isopropylbiphenyl proceed?

A7: 4-Isopropylbiphenyl undergoes oxidation by reacting with oxygen, a process that can be catalyzed by N-hydroxyphthalimide [, , ]. This oxidation primarily yields 1-(1,1′-biphenyl-4-yl)-1-methylethyl hydroperoxide, along with other byproducts like alcohols and ketones []. The kinetics of this reaction have been studied at various temperatures, revealing the influence of temperature on the reaction rate and selectivity [].

Q8: Has 4-isopropylbiphenyl shown potential in other applications?

A8: Interestingly, N-(2-ethylhexyl)carbazole, a molecule structurally related to 4-isopropylbiphenyl, has shown promise as a liquid scintillator for detecting fast neutrons and gamma rays []. This suggests that further exploration of 4-isopropylbiphenyl and its derivatives could reveal potential applications in materials science and detection technologies.

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